(1H-indol-3-yl)methanamine hydrochloride (1H-indol-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1266692-14-1; 22259-53-6
VCID: VC7681340
InChI: InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H
SMILES: C1=CC=C2C(=C1)C(=CN2)CN.Cl
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65

(1H-indol-3-yl)methanamine hydrochloride

CAS No.: 1266692-14-1; 22259-53-6

Cat. No.: VC7681340

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65

* For research use only. Not for human or veterinary use.

(1H-indol-3-yl)methanamine hydrochloride - 1266692-14-1; 22259-53-6

Specification

CAS No. 1266692-14-1; 22259-53-6
Molecular Formula C9H11ClN2
Molecular Weight 182.65
IUPAC Name 1H-indol-3-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H
Standard InChI Key GOWCWBKBWLNFCM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CN.Cl

Introduction

Structural Characteristics and Synthetic Pathways

Molecular Architecture

The compound’s structure consists of a bicyclic indole system (benzopyrrole) with a primary amine functional group attached to the 3-position via a methylene bridge. The hydrochloride salt improves solubility for pharmacological applications. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₁ClN₂
Molecular Weight190.65 g/mol
LogP (Partition Coeff.)2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

These properties facilitate membrane permeability and target engagement, critical for drug development .

Synthesis Strategies

The synthesis of (1H-indol-3-yl)methanamine hydrochloride typically employs the Fischer indole synthesis, a classic method for constructing indole derivatives:

  • Condensation: Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions to form a phenylhydrazone.

  • Cyclization: Thermal or catalytic rearrangement induces cyclization, yielding the indole core.

  • Functionalization: The 3-position is alkylated with chloromethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .

A recent optimized protocol reported an 86% yield using silica-supported ionic liquid catalysts (e.g., IL-SO₃H-SiO₂) in ethanol at 20°C for 5 hours .

Pharmacological Activities

Anticancer Properties

(1H-Indol-3-yl)methanamine derivatives exhibit potent cytotoxicity against cancer cells by disrupting tubulin polymerization and inducing apoptosis. Key findings include:

  • Breast Cancer (MDA-MB-231): Analogues such as (E)-1-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)semicarbazide demonstrated IC₅₀ values of 3.94 μM, surpassing reference drugs like paclitaxel .

  • Colon Cancer (HT29): Substitutions at the indole 5-position with electron-withdrawing groups (e.g., -F) enhanced activity, achieving 64.2% growth inhibition at 50 mg/kg in murine models .

Table 1: Cytotoxicity of Selected Derivatives

CompoundCancer Cell LineIC₅₀ (μM)
Parent CompoundHCT11612.51
5-Fluoro DerivativeMDA-MB-2313.94
5-Methoxy DerivativeHT298.20

Antimicrobial Efficacy

The compound’s planar aromatic system enables intercalation into microbial DNA, inhibiting replication. Notable results:

  • Mycobacterium tuberculosis: Pyrazole-indole hybrids (e.g., 3-(1-isonicotinoyl-3-(5-methyl-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one) showed MIC values of 0.8 μg/mL against the H37Rv strain .

  • Antifungal Activity: Against Candida albicans, halogenated derivatives achieved 90% inhibition at 25 μg/mL, comparable to fluconazole .

Mechanism of Action

Tubulin Polymerization Inhibition

The compound binds to the colchicine site on β-tubulin, preventing microtubule assembly. Molecular docking studies reveal a binding energy of -9.2 kcal/mol, stabilizing the curled tubulin conformation .

Oxidative Stress Modulation

Through scavenging reactive oxygen species (ROS) and upregulating glutathione peroxidase, the compound reduces neuronal oxidative damage by 60% at 10 μM.

Comparative Analysis with Related Indoles

CompoundKey ModificationPrimary Activity
Indole-3-acetic acidCarboxylic acidPlant growth regulation
5-MethoxyindoleMethoxy groupSerotonin synthesis
(1H-Indol-3-yl)methanamineAminomethyl groupAnticancer, antimicrobial

The aminomethyl group enhances bioavailability and target specificity compared to unsubstituted indoles .

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